1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane
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Overview
Description
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzenesulfonyl)-3-bromobicyclo[111]pentane, also known as 1-BROMO-3-(PHENYLSULFONYL)BICYCLO[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The compound interacts with its targets through a cascade multicomponent reaction. In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals . These radicals are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests involvement in radical-based reactions .
Pharmacokinetics
It’s known that bcps often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Result of Action
The formation of gem-difluoroallylic bicyclo[111]pentanes suggests potential applications in the synthesis of complex pharmaceutical molecules .
Action Environment
The visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that light conditions may play a role in the compound’s reactivity .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with benzenesulfonyl chloride and a brominating agent. One common method is the light-enabled scalable synthesis, which involves the reaction of alkyl iodides with [1.1.1]propellane under light conditions. This method does not require catalysts, initiators, or additives, making it a clean and efficient process . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinic acids.
Radical Reactions: The compound can participate in radical reactions, such as atom-transfer radical addition (ATRA) reactions, which are initiated by triethylborane.
Common reagents used in these reactions include alkyl halides, triethylborane, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings in drug design, providing enhanced solubility and metabolic stability.
Materials Science: The compound is used in the synthesis of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It serves as a building block for the synthesis of biologically relevant molecules, such as peptides and nucleosides.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-3-chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of bromine.
1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane: Contains an iodine atom, which can undergo different reactions compared to bromine.
1-(Benzenesulfonyl)-3-fluorobicyclo[1.1.1]pentane: The fluorine atom provides different electronic properties and reactivity.
The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJODBNBOCFNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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